2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a dihydropyridine ring, and a trifluoromethyl phenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the piperidine moiety, and the attachment of the trifluoromethyl phenyl group. Common synthetic routes may include:
Formation of the Dihydropyridine Ring: This step often involves the condensation of appropriate aldehydes and ketones in the presence of ammonia or primary amines.
Introduction of the Piperidine Moiety: This can be achieved through nucleophilic substitution reactions where the piperidine ring is introduced to the dihydropyridine intermediate.
Attachment of the Trifluoromethyl Phenyl Group: This step may involve the use of trifluoromethylation reagents under specific conditions to attach the trifluoromethyl phenyl group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-[5-OXO-3-PHENYL-2-(TRIFLUOROMETHYL)PYRROLIDIN-1-YL]ACETAMIDE: This compound shares structural similarities with the presence of a trifluoromethyl group and an amide linkage.
4-OXO-2-THIOXOTHIAZOLIDIN-3-YL ACETIC ACID: Another compound with an oxo group and acetic acid moiety, though with a different heterocyclic ring.
Uniqueness
2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, may enhance its stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24F3N3O3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24F3N3O3/c1-30-19-13-27(15(11-18(19)28)12-26-9-5-2-6-10-26)14-20(29)25-17-8-4-3-7-16(17)21(22,23)24/h3-4,7-8,11,13H,2,5-6,9-10,12,14H2,1H3,(H,25,29) |
InChI Key |
NEIPTNOAWXIZCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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